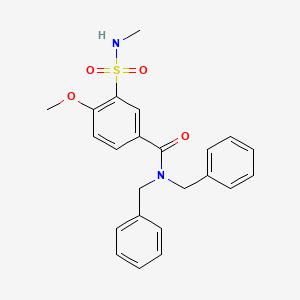![molecular formula C19H18N4OS B7696800 N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide CAS No. 714285-99-1](/img/structure/B7696800.png)
N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide
Vue d'ensemble
Description
N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide, also known as MPQC, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has been studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. In cancer cells, this compound inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In inflammatory diseases, this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are responsible for the recruitment of immune cells to the site of inflammation. In neurodegenerative disorders, this compound inhibits the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects that are relevant to its therapeutic applications. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by disrupting the cell cycle. Inflammatory diseases are characterized by increased production of pro-inflammatory cytokines, which can lead to tissue damage and organ dysfunction. This compound inhibits the production of these cytokines, thereby reducing inflammation and tissue damage. In neurodegenerative disorders, this compound improves cognitive function by inhibiting the formation of beta-amyloid plaques, which are responsible for neuronal damage and cognitive decline.
Avantages Et Limitations Des Expériences En Laboratoire
N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide has several advantages for use in lab experiments, including its high purity and yield, its well-characterized chemical structure, and its potential therapeutic applications in various diseases. However, there are also some limitations to its use, including its limited solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments and interpreting results.
Orientations Futures
There are several future directions for research on N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide, including its potential use in combination therapies for cancer, its role in modulating the immune system in inflammatory diseases, and its potential use as a neuroprotective agent in neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound in various disease states, as well as its long-term safety profile. Overall, this compound has significant potential for use in the development of novel therapeutic agents for various diseases, and further research is warranted to fully explore its therapeutic potential.
Méthodes De Synthèse
N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-aminothiophene with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 2-aminopyrazolo[3,4-b]quinoline. The final step involves the reaction of the resulting intermediate with propylamine to yield this compound. The synthesis of this compound has been optimized for high yield and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, and this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders such as Alzheimer's disease, this compound has been shown to improve cognitive function by inhibiting the formation of beta-amyloid plaques.
Propriétés
IUPAC Name |
N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-3-9-23-18-14(11-13-7-4-6-12(2)16(13)20-18)17(22-23)21-19(24)15-8-5-10-25-15/h4-8,10-11H,3,9H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOCRONXHNPLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330406 | |
| Record name | N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659663 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
714285-99-1 | |
| Record name | N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696724.png)

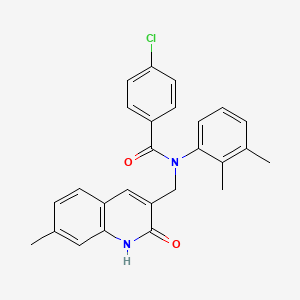
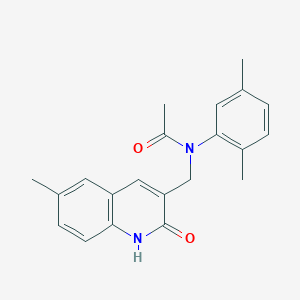
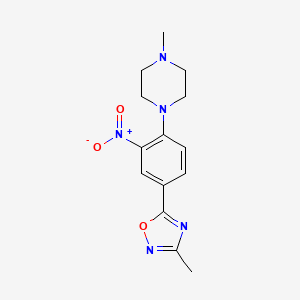
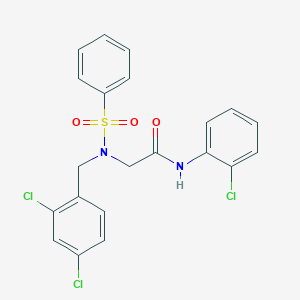
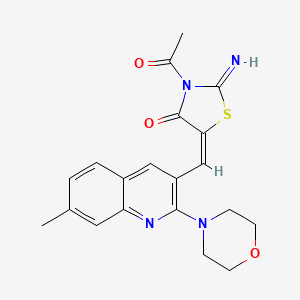
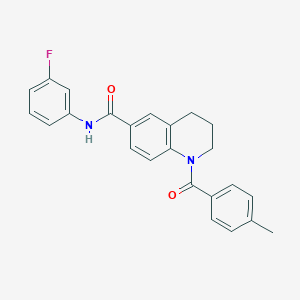


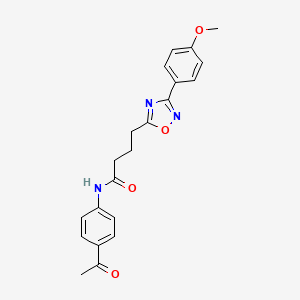
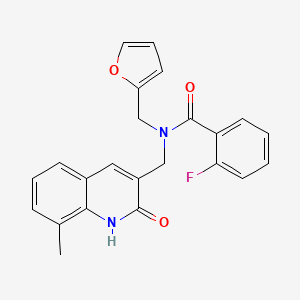
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7696809.png)
